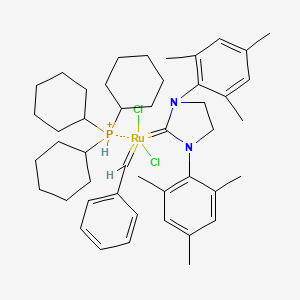

Grubbs second generation

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H66Cl2N2PRu+ |

|---|---|

Molecular Weight |

850.0 g/mol |

IUPAC Name |

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphanium |

InChI |

InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-1 |

InChI Key |

FCDPQMAOJARMTG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Grubbs Second-Generation Catalyst

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Grubbs second-generation catalyst, a cornerstone of modern olefin metathesis. It covers the catalyst's core structure, detailed experimental protocols for its synthesis and application, quantitative performance data, and the underlying reaction mechanism.

Core Structure and Physicochemical Properties

The Grubbs second-generation catalyst, formally named (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a well-defined, air- and moisture-tolerant organometallic complex.[1] Its structure features a central ruthenium atom in a square pyramidal geometry. The key ligands contributing to its high catalytic activity and stability are a benzylidene carbene, two chloride anions, a bulky tricyclohexylphosphine (B42057) (PCy₃) ligand, and a saturated N-heterocyclic carbene (NHC) ligand, specifically 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes or SIMes).[2] The presence of the strongly electron-donating NHC ligand significantly enhances its catalytic activity compared to its first-generation counterpart.[2]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the Grubbs second-generation catalyst.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₆H₆₅Cl₂N₂PRu |

| Molar Mass | 848.97 g/mol |

| Appearance | Pink-brown to red-purple crystalline powder |

| Melting Point | 143.5-148.5 °C |

| Solubility | Soluble in dichloromethane (B109758), toluene (B28343), THF; sparingly soluble in methanol (B129727) and pentane (B18724). |

Table 2: Characteristic NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 19.1 (s, 1H) | Ru=CH Ph |

| 7.60 - 6.80 (m, 5H) | Phenyl protons | |

| 4.01 (s, 4H) | NCH₂ CH₂ N | |

| 2.45 - 1.20 (m, 51H) | Mesityl and PCy₃ protons | |

| ¹³C NMR | ~294 (br s) | Ru=C HPh |

| ~211 (d) | Ru-C (NHC) | |

| 153-128 | Aromatic carbons | |

| ~51 | NC H₂C H₂N | |

| 32-26 | PCy₃ carbons | |

| ³¹P NMR | ~31 (s) | P Cy₃ |

Experimental Protocols

Synthesis of Grubbs Second-Generation Catalyst

A common laboratory-scale synthesis involves the reaction of the first-generation Grubbs catalyst with the free NHC ligand.[2]

Materials:

-

Grubbs First-Generation Catalyst, (PCy₃)₂(Cl)₂Ru=CHPh

-

1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes)

-

Anhydrous and degassed toluene

-

Anhydrous and degassed pentane

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with Grubbs first-generation catalyst (1.0 equivalent) and H₂IMes (1.05 equivalents).

-

Add anhydrous and degassed toluene to dissolve the solids (concentration ~0.1 M).

-

Stir the reaction mixture at room temperature for approximately 1 hour. The color of the solution will change from purple to a more brownish-red.

-

Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting material (~36 ppm) is no longer observed.

-

Remove the toluene under reduced pressure.

-

Wash the resulting solid with cold, degassed pentane to remove any excess H₂IMes.

-

Dry the product under high vacuum to afford the Grubbs second-generation catalyst as a crystalline solid.

General Procedure for Ring-Closing Metathesis (RCM)

Grubbs second-generation catalyst is highly efficient for ring-closing metathesis (RCM) to form a wide variety of cyclic olefins.[3]

Materials:

-

Acyclic diene substrate

-

Grubbs Second-Generation Catalyst

-

Anhydrous and degassed solvent (typically dichloromethane or toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the acyclic diene substrate in the chosen solvent (concentration typically 0.01–0.1 M) in a flask under an inert atmosphere.

-

Add the Grubbs second-generation catalyst (typically 1–5 mol%) to the solution. For thermally sensitive substrates, the reaction can be initiated at room temperature. For more challenging substrates, heating (e.g., to 40-80 °C) may be required.

-

Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Upon completion, quench the reaction by adding a small amount of a catalyst deactivator, such as ethyl vinyl ether.

-

Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the cyclic olefin product.

Table 3: Representative Substrate Scope for RCM using Grubbs Second-Generation Catalyst

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl diallylmalonate | 5 | CH₂Cl₂ | 25 | 1 | 98 | [4] |

| N-Tosyl-diallylamine | 5 | CH₂Cl₂ | 40 | 2 | 95 | [3] |

| 1,7-Octadiene | 2.5 | Toluene | 80 | 4 | 85 | [5] |

| Diallyl ether | 5 | CH₂Cl₂ | 25 | 12 | 92 | [4] |

Reaction Mechanism and Signaling Pathway

The catalytic cycle of olefin metathesis with Grubbs catalysts is generally described by the Chauvin mechanism.[6] The process is initiated by the dissociation of a phosphine (B1218219) ligand, followed by a series of cycloaddition and cycloreversion steps.

The key steps in the mechanism are:

-

Initiation: Reversible dissociation of the PCy₃ ligand from the 16-electron precatalyst generates a highly reactive 14-electron intermediate.[2]

-

Olefin Coordination: The incoming olefin coordinates to the vacant site on the ruthenium center.

-

[2+2] Cycloaddition: An intramolecular [2+2] cycloaddition between the ruthenium-carbene and the coordinated olefin forms a four-membered metallacyclobutane intermediate.

-

[2+2] Cycloreversion: The metallacyclobutane undergoes a retro-[2+2] cycloaddition, which can either regenerate the starting materials or proceed to form a new ruthenium-carbene and a new olefin product.

-

Propagation: The newly formed ruthenium-carbene continues the catalytic cycle by reacting with another olefin molecule.

References

The Dawn of a New Era in Olefin Metathesis: A Technical Guide to Second-Generation Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

The discovery of second-generation Grubbs catalysts marked a pivotal moment in the field of organic synthesis, dramatically expanding the scope and utility of olefin metathesis. These ruthenium-based complexes, distinguished by the replacement of a phosphine (B1218219) ligand with a more strongly donating N-heterocyclic carbene (NHC), exhibit significantly enhanced reactivity, stability, and functional group tolerance compared to their first-generation predecessors. This guide provides an in-depth exploration of the discovery, development, mechanism, and application of these transformative catalysts, with a focus on the technical details crucial for researchers in academia and industry.

From First to Second Generation: An Evolutionary Leap

The journey to the second-generation catalysts began with the groundbreaking development of the first-generation Grubbs catalyst, (PCy₃)₂Cl₂Ru=CHPh (where Cy is cyclohexyl), a well-defined, air-stable, and functional-group-tolerant catalyst for olefin metathesis.[1][2] While revolutionary, the activity of the first-generation systems was limited with certain electron-deficient or sterically hindered olefins.

The breakthrough came in 1999 when the Grubbs group reported that replacing one of the tricyclohexylphosphine (B42057) (PCy₃) ligands with a 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes) ligand, an N-heterocyclic carbene (NHC), led to a dramatic increase in catalytic activity.[1][3] This new class of catalysts, exemplified by (H₂IMes)(PCy₃)Cl₂Ru=CHPh, became known as second-generation Grubbs catalysts.[1][4] These catalysts are hundreds to thousands of times more active than the first-generation catalysts, while also demonstrating greater thermal and chemical stability.[4]

The enhanced performance of the second-generation catalysts is attributed to the strong σ-donating character of the NHC ligand, which promotes the dissociation of the remaining phosphine ligand to generate the highly active 14-electron intermediate, the key species in the catalytic cycle.[5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for olefin metathesis catalyzed by second-generation Grubbs catalysts is a dissociative pathway. The catalytic cycle is initiated by the dissociation of the phosphine ligand from the 16-electron precatalyst to form a highly reactive 14-electron intermediate. This species then coordinates with an olefin substrate, leading to the formation of a metallacyclobutane intermediate. Subsequent cycloreversion of the metallacyclobutane releases the new olefin product and regenerates the active catalytic species, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the key steps in the catalytic cycle of a second-generation Grubbs catalyst.

Caption: Catalytic cycle of a second-generation Grubbs catalyst.

Synthesis of a Second-Generation Grubbs Catalyst: An Experimental Protocol

The synthesis of second-generation Grubbs catalysts can be achieved through various routes. A common method involves the reaction of a ruthenium(II) precursor with the NHC ligand and a phosphine. The following is a representative protocol for the synthesis of (H₂IMes)(PCy₃)Cl₂Ru=CHPh.

Materials:

-

RuCl₂(PCy₃)₂(CHPh) (First-generation Grubbs catalyst)

-

1,3-Dimesityl-4,5-dihydroimidazolium chloride

-

Potassium tert-butoxide

-

Toluene (B28343) (anhydrous)

-

Pentane (B18724) (anhydrous)

-

Standard Schlenk line and glassware

Procedure:

-

In a glovebox, 1,3-dimesityl-4,5-dihydroimidazolium chloride (1.05 eq) and potassium tert-butoxide (1.0 eq) are added to a Schlenk flask equipped with a magnetic stir bar.

-

Anhydrous toluene is added, and the mixture is stirred at room temperature for 1 hour to generate the free NHC ligand in situ.

-

In a separate Schlenk flask, the first-generation Grubbs catalyst (1.0 eq) is dissolved in anhydrous toluene.

-

The solution of the first-generation catalyst is then transferred via cannula to the flask containing the free NHC ligand.

-

The reaction mixture is stirred at 80°C for 1 hour. The color of the solution typically changes from purple to reddish-brown.

-

The reaction is cooled to room temperature, and the solvent is removed under vacuum.

-

The resulting solid is washed with anhydrous pentane to remove any unreacted starting material and byproducts.

-

The product, a microcrystalline reddish-brown solid, is dried under vacuum.

Characterization:

-

¹H NMR (C₆D₆): δ 16.5 (s, 1H, Ru=CH), 7.2-6.8 (m, Ar-H), 3.5 (s, 4H, NCH₂CH₂N), 2.5-1.0 (m, PCy₃ and mesityl-CH₃).

-

³¹P NMR (C₆D₆): δ 31.0 (s).

The following diagram outlines the general workflow for the synthesis of a second-generation Grubbs catalyst.

Caption: General workflow for the synthesis of a second-generation Grubbs catalyst.

Performance Metrics: A Quantitative Comparison

The enhanced activity of second-generation Grubbs catalysts is evident in various olefin metathesis reactions. The following tables summarize key performance data for representative transformations.

Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Reference |

| First-Generation | 5 | 12 | >98 | [3] |

| Second-Generation | 0.05 | 1 | >98 | [3] |

Table 2: Cross-Metathesis (CM) of 1-Octene and cis-1,4-Diacetoxy-2-butene

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| First-Generation | 5 | 24 | 55 | [1] |

| Second-Generation | 2.5 | 4 | 85 | [1] |

Applications in Drug Discovery and Development

The exceptional functional group tolerance and high activity of second-generation Grubbs catalysts have made them invaluable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry.[6][7] Key applications include:

-

Macrocyclization: Ring-closing metathesis is a powerful method for the synthesis of macrocyclic compounds, a structural motif present in many biologically active natural products and synthetic drugs.

-

Linker Technology: Olefin metathesis can be employed to conjugate drugs to polymers or other scaffolds, enabling the development of targeted drug delivery systems.

-

Fragment-Based Drug Discovery: The formation of carbon-carbon double bonds via cross-metathesis allows for the efficient linking of molecular fragments to generate novel drug candidates.

The development of second-generation Grubbs catalysts has fundamentally changed the landscape of olefin metathesis, providing chemists with a robust and versatile tool for the construction of complex molecular architectures. Their continued application in both academic and industrial research promises to drive innovation in fields ranging from materials science to drug discovery for years to come.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Grubbs II Catalyst

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic and steric properties of the second-generation Grubbs catalyst, a pivotal tool in modern organic synthesis and drug development. Understanding these fundamental characteristics is crucial for optimizing reaction conditions, predicting catalytic activity, and designing novel catalysts with enhanced performance.

Introduction: The Significance of Grubbs II Catalyst

The second-generation Grubbs catalyst, formally known as [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene] (dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium, revolutionized the field of olefin metathesis. Its enhanced activity and stability compared to the first-generation catalyst are attributed to the replacement of a tricyclohexylphosphine (B42057) (PCy₃) ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand.[1] This modification significantly influences the electronic and steric environment around the ruthenium center, thereby dictating its catalytic behavior.

The general structure of a Grubbs II catalyst consists of a central ruthenium atom coordinated to an alkylidene, two anionic ligands (typically chloride), a phosphine (B1218219) ligand, and an N-heterocyclic carbene (NHC) ligand.[2] The nature of the NHC and phosphine ligands plays a critical role in tuning the catalyst's properties.

Quantitative Analysis of Steric and Electronic Properties

The reactivity and selectivity of the Grubbs II catalyst are intricately linked to the steric bulk and electronic donating ability of its ligands, particularly the N-heterocyclic carbene. These properties are often quantified using parameters such as the percent buried volume (%Vbur) for sterics and the Tolman Electronic Parameter (TEP) for electronics.

Steric Properties: Percent Buried Volume (%Vbur)

The percent buried volume (%Vbur) is a powerful tool for quantifying the steric hindrance imposed by a ligand on the metal center. It represents the percentage of the space around the metal that is occupied by the ligand. A higher %Vbur indicates greater steric bulk, which can influence substrate approach and the stability of catalytic intermediates.

| NHC Ligand | Substituents on Nitrogen | %Vbur |

| SIMes | Mesityl (2,4,6-trimethylphenyl) | 35.4% |

| SIPr | Isopropyl | 36.5% |

| IPr | 2,6-diisopropylphenyl | 37.1% |

| IMes | Mesityl (2,4,6-trimethylphenyl) | 30.3% |

Note: Data compiled from various sources. The exact values may vary slightly depending on the computational method and the specific complex analyzed.

Electronic Properties: Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating ability of a ligand. It is determined by measuring the ν(CO) stretching frequency of a reference metal-carbonyl complex containing the ligand of interest. A lower TEP value indicates a stronger electron-donating ligand. The strong σ-donating character of the NHC ligand in the Grubbs II catalyst increases the electron density at the ruthenium center, which is crucial for its high activity.

| Ligand | TEP (cm⁻¹) |

| PCy₃ | 2056.1 |

| PPh₃ | 2068.9 |

| SIMes | 2050.5 |

| IPr | 2049.4 |

| IMes | 2053.0 |

Note: TEP values are typically measured on Ni(CO)₃L or similar complexes and serve as a relative measure of electron-donating ability.

Experimental Protocols for Characterization

Accurate characterization of the Grubbs II catalyst is essential for understanding its properties and ensuring reproducibility in catalytic reactions. The following sections detail the key experimental methodologies employed.

Synthesis of Grubbs II Catalyst

A common synthetic route to the Grubbs II catalyst involves the reaction of the first-generation Grubbs catalyst with the desired N-heterocyclic carbene.

Materials:

-

Grubbs I catalyst ([(PCy₃)₂Cl₂Ru=CHPh])

-

1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes) or other NHC ligand

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Under an inert atmosphere, dissolve the Grubbs I catalyst in the chosen solvent in a Schlenk flask.

-

In a separate flask, dissolve the NHC ligand in the same solvent.

-

Slowly add the NHC solution to the Grubbs I catalyst solution at room temperature with stirring.

-

The reaction mixture will typically change color, indicating the formation of the Grubbs II catalyst.

-

Monitor the reaction by thin-layer chromatography (TLC) or NMR spectroscopy until completion.

-

Once the reaction is complete, remove the solvent under vacuum.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., pentane/dichloromethane).

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the Grubbs II catalyst, providing invaluable information on bond lengths, bond angles, and the spatial arrangement of the ligands.

Methodology:

-

Crystal Growth: Grow single crystals of the catalyst suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.

NMR Spectroscopy for Electronic and Structural Characterization in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and electronic properties of the Grubbs II catalyst in solution. ¹H, ¹³C, and ³¹P NMR are commonly employed.

General Protocol:

-

Sample Preparation: Dissolve a small amount of the catalyst (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) in an NMR tube under an inert atmosphere.

-

¹H NMR: Acquire a ¹H NMR spectrum to observe the protons of the ligands. The chemical shift of the alkylidene proton (Ru=CH) is a particularly sensitive probe of the electronic environment at the metal center.

-

¹³C NMR: Acquire a ¹³C NMR spectrum to identify the carbon atoms in the complex. The chemical shift of the carbene carbon of the NHC ligand provides insight into its σ-donating ability.

-

³¹P NMR: Acquire a ³¹P NMR spectrum to observe the phosphorus nucleus of the phosphine ligand. The chemical shift and coupling constants can provide information about the coordination of the phosphine and the electronic properties of the complex.

-

2D NMR Experiments: Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between different atoms in the molecule, confirming the structure in solution.

Computational Chemistry for Steric and Electronic Parameter Determination

Density Functional Theory (DFT) calculations are widely used to compute the steric and electronic parameters of the ligands and to gain a deeper understanding of the catalytic mechanism.

Workflow for %Vbur Calculation:

-

Model Building: Construct a 3D model of the metal-ligand complex of interest. The coordinates can be obtained from X-ray crystallographic data or generated using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization of the complex using a suitable DFT functional and basis set.

-

Buried Volume Calculation: Use specialized software (e.g., SambVca) to calculate the percent buried volume. This involves defining a sphere of a certain radius (typically 3.5 Å) around the metal center and calculating the volume occupied by the van der Waals spheres of the ligand atoms within that sphere.

Visualizing Key Relationships and Mechanisms

Understanding the interplay of steric and electronic factors and the catalytic cycle is facilitated by visual representations.

The Olefin Metathesis Catalytic Cycle

The generally accepted Chauvin mechanism for olefin metathesis catalyzed by the Grubbs II catalyst involves a series of [2+2] cycloaddition and cycloreversion steps.

Caption: The catalytic cycle of olefin metathesis initiated by the Grubbs II catalyst.

Ligand Influence on Catalytic Activity

The steric and electronic properties of the NHC ligand directly impact the initiation rate and overall activity of the catalyst.

Caption: Relationship between NHC ligand properties and catalyst performance.

Conclusion

The electronic and steric properties of the Grubbs II catalyst are fundamental to its remarkable performance in olefin metathesis. The strategic incorporation of a strongly electron-donating and sterically tunable N-heterocyclic carbene ligand has led to a highly active and robust catalytic system. By employing the quantitative measures and experimental techniques outlined in this guide, researchers can gain a deeper understanding of this catalyst, enabling the rational design of improved catalysts and the optimization of synthetic routes for the development of new pharmaceuticals and advanced materials.

References

Unraveling the Initiation of Grubbs' Second-Generation Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Grubbs' catalysts has revolutionized the field of olefin metathesis, providing powerful tools for the construction of complex molecules. The second-generation catalyst, in particular, offers enhanced activity and stability, making it a workhorse in academic and industrial laboratories. A thorough understanding of its initiation pathway is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This technical guide provides an in-depth exploration of the core mechanisms governing the activation of Grubbs' second-generation catalyst, supported by experimental data and detailed protocols.

The Dual Pathways of Initiation: Dissociative and Associative Mechanisms

The initiation of the Grubbs' second-generation catalyst, formally known as [RuCl₂(PCy₃)(IMes) (=CHPh)], is a critical step that generates the active 14-electron catalytic species. This process is not governed by a single pathway but rather a nuanced interplay between two primary mechanisms: the dissociative and the associative pathways. The prevalence of each pathway is influenced by factors such as the nature of the olefin substrate and the solvent.

The Dissociative Pathway

The dissociative mechanism is characterized by the initial dissociation of a phosphine (B1218219) ligand (tricyclohexylphosphine, PCy₃) from the 16-electron precatalyst to form a highly reactive 14-electron intermediate. This intermediate then coordinates with the incoming olefin substrate, initiating the catalytic cycle. Mechanistic studies have indicated that for many metathesis reactions, the catalytic cycle involves an initiation event where the 16-electron species undergoes reversible phosphine dissociation to furnish the active 14-electron catalytic complex.[1] This pathway is generally favored with sterically demanding olefins.[2][3]

Caption: Dissociative initiation pathway of Grubbs' second-generation catalyst.

The Associative Pathway

In contrast, the associative (or interchange) pathway involves the direct coordination of the olefin substrate to the 16-electron precatalyst, forming an 18-electron intermediate. This is followed by the concerted dissociation of the phosphine ligand. Kinetic studies have shown that for less bulky olefins, both the dissociative and associative pathways are significant.[2][3] The associative mechanism often leads to very fast precatalyst activation, especially at high olefin concentrations.[2]

References

An In-Depth Technical Guide to the Stability and Handling of Grubbs' Second-Generation Catalyst

For Researchers, Scientists, and Drug Development Professionals

The Grubbs' second-generation catalyst is a cornerstone of modern organic synthesis, prized for its functional group tolerance and broad applicability in olefin metathesis reactions.[1] However, to ensure its optimal performance and obtain reproducible results, a thorough understanding of its stability and proper handling is paramount. This guide provides a comprehensive overview of the stability of the Grubbs' second-generation catalyst under various conditions, detailed handling procedures, and experimental protocols for its stability assessment.

Catalyst Stability Profile

The stability of the Grubbs' second-generation catalyst is a critical factor influencing its efficacy in chemical transformations. Its reactivity is intrinsically linked to its decomposition pathways, which can be triggered by thermal stress, atmospheric exposure, and interactions with solvents or other components of the reaction mixture.

Thermal Stability

The Grubbs' second-generation catalyst exhibits greater thermal stability compared to its first-generation counterpart, a key advantage that has broadened its utility in organic synthesis.[1] However, its stability is highly dependent on whether it is in a solid state or in solution.

Solid-State Thermal Stability:

In its solid, crystalline form, the Grubbs' second-generation catalyst is remarkably stable. Anecdotal evidence from laboratory practice suggests that the solid catalyst can be stable for extended periods when stored properly. One study demonstrated that a homogeneous mixture of Grubbs' catalyst in paraffin (B1166041) wax showed no loss in catalytic activity after 22 months of storage open to the air.[2]

In-Solution Thermal Stability:

The thermal stability of the Grubbs' second-generation catalyst is significantly reduced when it is dissolved in a solvent. The dissociation of the phosphine (B1218219) ligand, a key step in the catalytic cycle, also renders the catalyst more susceptible to decomposition pathways.[3] For instance, a study on the decomposition of the second-generation methylidene catalyst showed that 38% of the catalyst decomposed after 16 hours of exposure to ethylene (B1197577) at 40°C.[4]

| Condition | Observation | Reference |

| Solid catalyst in paraffin wax, open to air | No loss of catalytic activity after 22 months | [2] |

| Second-generation methylidene in solution with excess ethylene | 38% decomposition after 16 hours at 40°C | [4] |

| Hoveyda-Grubbs second-generation catalyst in boiling toluene (B28343) or benzene (B151609) (dry, under argon) | Stable for at least a week with no visible discoloration | [5] |

Table 1: Summary of Thermal Stability Data for Grubbs' Second-Generation Catalyst

Atmospheric Stability

The tolerance of the Grubbs' second-generation catalyst to air and moisture is a significant practical advantage over many other organometallic catalysts. However, this tolerance is not absolute and depends on the physical state of the catalyst.

Solid-State Atmospheric Stability:

In its solid form, the Grubbs' second-generation catalyst is generally considered to be air-stable and can be handled in the air for short periods without significant degradation.[6] This allows for easier weighing and transfer of the catalyst in a laboratory setting. A study of a silica-supported Hoveyda-Grubbs second-generation catalyst found that while the catalyst was stable under vacuum, its activity decreased when stored under atmospheric conditions at 298 K.[7]

In-Solution Atmospheric Stability:

When dissolved in a solvent, the Grubbs' second-generation catalyst becomes significantly more sensitive to oxygen.[3] The presence of oxygen can lead to the oxidation of the ruthenium center and the phosphine ligand, resulting in inactive species. Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. A simple visual test for decomposition in a non-degassed solvent is the color change of the solution from purple to brown or black over time.[3]

| Physical State | Air/Moisture Tolerance | Recommended Handling | Reference |

| Solid | Generally tolerant for short periods | Can be weighed in air, but long-term storage should be under inert gas. | [6] |

| Solution | Sensitive to oxygen | Reactions must be performed under an inert atmosphere (argon or nitrogen). | [3] |

Table 2: Atmospheric Stability and Handling Recommendations

Solvent Compatibility

The choice of solvent can have a profound impact on the stability and activity of the Grubbs' second-generation catalyst. Solvents can influence the rate of phosphine ligand dissociation and can also directly interact with the ruthenium center, leading to deactivation.

Coordinating solvents are generally detrimental to the stability of the catalyst. For instance, acetonitrile (B52724) can coordinate to the ruthenium center and accelerate decomposition.[8] A study systematically investigated the phosphine ligand dissociation in various solvents and found that the rate of dissociation, a precursor to both catalytic activity and decomposition, is solvent-dependent.[9]

| Solvent | Observed Effect | Reference |

| Dichloromethane (DCM) | Commonly used, good stability for many reactions. | [10] |

| Toluene | Generally a good solvent for metathesis. | [10] |

| Tetrahydrofuran (THF) | Can coordinate to the ruthenium center, leading to inactive species. | [9] |

| Acetonitrile | Accelerates catalyst decomposition. | [8] |

Table 3: Solvent Compatibility of Grubbs' Second-Generation Catalyst

Decomposition Pathways

Understanding the mechanisms by which the Grubbs' second-generation catalyst decomposes is crucial for optimizing reaction conditions and minimizing catalyst deactivation. Several key decomposition pathways have been identified.

One of the primary intrinsic decomposition pathways involves the intramolecular activation of a C-H bond of the N-heterocyclic carbene (NHC) ligand. This process is initiated by the formation of an agostic interaction between a C-H bond and the electron-deficient ruthenium center, which can then proceed through σ-bond metathesis to form an inactive ruthenium hydride species.

Another significant decomposition route, particularly in the presence of terminal olefins, is initiated by the formation of a ruthenacyclobutane intermediate, which can then undergo β-hydride elimination to generate a ruthenium hydride and an olefin byproduct.[4]

Recommended Handling and Storage

To maximize the shelf-life and ensure the consistent performance of the Grubbs' second-generation catalyst, the following handling and storage procedures are recommended:

-

Storage: The solid catalyst should be stored in a refrigerator at 2-8°C under an inert atmosphere (argon or nitrogen).[11] While it is relatively air-stable in the solid form, prolonged exposure to air and moisture should be avoided.

-

Handling Solid Catalyst: For weighing and transferring, the catalyst can be handled in the air for brief periods. However, it is good practice to minimize its exposure to the atmosphere.

-

Handling Catalyst in Solution: Solutions of the Grubbs' second-generation catalyst are sensitive to oxygen and should always be prepared and handled under an inert atmosphere.[3] It is not recommended to store the catalyst in solution for extended periods, even in a refrigerator, as decomposition can still occur.[3] If a stock solution is necessary, it should be prepared fresh and used promptly. For reactions, the use of degassed solvents is essential.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of the Grubbs' second-generation catalyst based on common laboratory techniques.

Protocol for Monitoring Catalyst Decomposition by NMR Spectroscopy

This protocol allows for the quantitative analysis of catalyst decomposition over time in a given solvent and at a specific temperature.

Materials:

-

Grubbs' second-generation catalyst

-

Anhydrous, degassed deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes with J. Young valves or similar airtight seals

-

Internal standard (e.g., ferrocene, mesitylene)

-

Thermostatted NMR spectrometer

Procedure:

-

In a glovebox or under a stream of inert gas, accurately weigh the Grubbs' second-generation catalyst and the internal standard into a vial.

-

Add the desired volume of anhydrous, degassed deuterated solvent to the vial to prepare a stock solution of known concentration.

-

Transfer an aliquot of the stock solution to an NMR tube equipped with an airtight seal.

-

Acquire an initial ¹H and ³¹P NMR spectrum at the desired temperature. The characteristic alkylidene proton signal in the ¹H NMR spectrum (typically δ 19-21 ppm) and the phosphine signal in the ³¹P NMR spectrum can be used to monitor the catalyst concentration.

-

Incubate the NMR tube at the desired temperature in the NMR spectrometer or a thermostatted bath.

-

Acquire NMR spectra at regular time intervals.

-

Integrate the catalyst's characteristic peaks against the internal standard's peak to quantify the concentration of the catalyst over time.

-

Plot the concentration of the catalyst versus time to determine the rate of decomposition.

Protocol for Assessing Atmospheric Stability of the Solid Catalyst

This protocol provides a method to evaluate the impact of atmospheric exposure on the solid catalyst's activity.

Materials:

-

Grubbs' second-generation catalyst

-

A standard metathesis reaction (e.g., ring-closing metathesis of diethyl diallylmalonate)

-

Reaction solvent (anhydrous and degassed)

-

Standard laboratory glassware for organic synthesis

-

Analytical technique for monitoring reaction conversion (e.g., GC, ¹H NMR)

Procedure:

-

Divide a batch of fresh Grubbs' second-generation catalyst into two portions. Store one portion under an inert atmosphere in a desiccator or glovebox (control sample).

-

Expose the second portion to the ambient atmosphere for a defined period (e.g., 24 hours, 1 week).

-

Set up two identical metathesis reactions under an inert atmosphere.

-

In one reaction, use a specific amount of the control catalyst. In the second reaction, use the same amount of the catalyst that was exposed to the atmosphere.

-

Run the reactions under identical conditions (temperature, concentration, stirring).

-

Monitor the conversion of the starting material to the product over time for both reactions using an appropriate analytical technique.

-

Compare the reaction rates and final conversions of the two reactions to assess the degree of deactivation caused by atmospheric exposure.

Protocol for Solvent Compatibility Screening using UV-Vis Spectroscopy

This protocol allows for the rapid screening of catalyst stability in different solvents by monitoring changes in its UV-Vis spectrum.

Materials:

-

Grubbs' second-generation catalyst

-

A range of anhydrous, degassed solvents to be tested

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes with airtight seals

Procedure:

-

Prepare a stock solution of the Grubbs' second-generation catalyst in a suitable, relatively inert solvent (e.g., toluene).

-

In a glovebox or under an inert atmosphere, add a small aliquot of the stock solution to a cuvette containing the degassed solvent to be tested to achieve a final concentration that gives an appropriate absorbance (typically in the range of 0.5-1.5).

-

Seal the cuvette and place it in the thermostatted cell holder of the UV-Vis spectrophotometer.

-

Record the initial UV-Vis spectrum of the catalyst solution. The Grubbs' second-generation catalyst typically exhibits a characteristic absorption band.

-

Monitor the changes in the absorbance of this characteristic band over time. A decrease in absorbance indicates decomposition of the catalyst.

-

Repeat the experiment for each solvent to be tested.

-

Compare the rates of absorbance decrease in different solvents to rank their compatibility with the catalyst.

By adhering to the handling and storage recommendations and understanding the stability profile and decomposition pathways outlined in this guide, researchers can effectively utilize the Grubbs' second-generation catalyst to achieve reliable and reproducible results in their synthetic endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Grubbs' catalyst in paraffin: an air-stable preparation for alkene metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic chemistry - Storage of Grubbs 2nd Gen. Catalyst in DCE Solution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]

- 6. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In situ analysis and real-time monitoring of the decomposition of the 2nd Grubbs catalyst in CH3CN by droplet spray ionization tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. React App [pmc.umicore.com]

- 11. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the N-Heterocyclic Carbene in Grubbs II Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of the second-generation Grubbs catalyst marked a significant leap forward in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction with broad applications in organic synthesis, polymer chemistry, and drug discovery. The key innovation in the Grubbs II catalyst is the replacement of one of the tricyclohexylphosphine (B42057) (PCy₃) ligands of the first-generation catalyst with a saturated N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)-imidazolidin-2-ylidene (SIMes). This substitution profoundly enhances the catalyst's activity, stability, and functional group tolerance. This technical guide provides a comprehensive overview of the core features of the NHC ligand in the Grubbs II catalyst, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Structural and Electronic Features of the NHC Ligand

The NHC ligand in the Grubbs II catalyst is a strong σ-donating ligand, significantly more so than the phosphine (B1218219) ligand it replaces.[1] This strong electron donation to the ruthenium center has profound effects on the electronic structure and, consequently, the reactivity of the catalyst. The saturated imidazolin-2-ylidene core of the SIMes ligand contributes to its enhanced stability compared to unsaturated analogues.

Key Structural Data

The precise arrangement of ligands around the ruthenium center is crucial for catalytic activity. X-ray crystallographic studies have provided detailed information on the bond lengths and angles within the Grubbs II catalyst.

| Parameter | Value | Reference |

| Chemical Formula | C₄₆H₆₅Cl₂N₂PRu | [2] |

| Molar Mass | 848.97 g/mol | [3] |

| Melting Point | 143.5-148.5 °C | [3] |

| Ru=C Bond Length | 1.856(2) Å | [4] |

| Ru-P Bond Length | 2.421(1) Å | [4] |

| Ru-N(NHC) Bond Length | 2.073(2) Å | [4] |

| Cl-Ru-Cl Angle | 165.99(4)° | [4] |

| P-Ru-N(NHC) Angle | 106.84(5)° | [4] |

The Role of the NHC in the Catalytic Cycle

The enhanced performance of the Grubbs II catalyst is a direct consequence of the NHC ligand's influence on the key steps of the olefin metathesis catalytic cycle. The widely accepted mechanism proceeds through a series of association, cycloaddition, cycloreversion, and dissociation steps.

Initiation and Phosphine Dissociation

Initiation of the catalytic cycle involves the dissociation of the phosphine ligand to generate a highly reactive 14-electron intermediate. Initially, it was thought that the strong trans effect of the NHC ligand would accelerate this dissociation. However, studies by Grubbs and others revealed that phosphine dissociation is actually slower in the second-generation catalyst compared to the first.[1] The higher activity of the Grubbs II catalyst is instead attributed to the greater affinity of the 14-electron intermediate for the olefin substrate and the increased stability of the subsequent metallacyclobutane intermediate.[1][5]

The Metathesis Catalytic Cycle

Once the active 14-electron species is formed, it enters the catalytic cycle, which involves the formation and cleavage of a metallacyclobutane intermediate. The strong electron-donating nature of the NHC ligand stabilizes the electron-deficient ruthenium center throughout this process, contributing to the catalyst's high turnover numbers.

Quantitative Comparison of Grubbs I and Grubbs II Catalysts

The superiority of the second-generation catalyst is evident in its higher activity and efficiency across a range of olefin metathesis reactions.

Catalyst Transformation and Initiation Rates

The rate of transformation of the precatalyst to the active species can be monitored spectroscopically.

| Catalyst | k_obs (s⁻¹) at 25°C in CH₂Cl₂ | Reference |

| Grubbs I | 7.48 x 10⁻⁵ | [6] |

| Grubbs II | 1.52 x 10⁻⁴ | [6] |

Turnover Numbers (TON) and Turnover Frequencies (TOF)

The turnover number (TON), representing the number of substrate molecules converted per molecule of catalyst, and the turnover frequency (TOF), the TON per unit time, are key metrics of catalyst performance.

| Reaction | Catalyst | TON | TOF (s⁻¹) | Conditions | Reference |

| Self-metathesis of 1-octene (B94956) | Grubbs I | ~128,000 | - | Ambient temp. | [7] |

| Grubbs II | >640,000 | >3,800 | 60 °C | [7] | |

| RCM of diethyl diallylmalonate | Grubbs I | - | - | - | [8][9] |

| Grubbs II | High | - | Various | [7][8] |

Experimental Protocols

Synthesis of Grubbs II Catalyst ((H₂IMes)(PCy₃)(Cl)₂Ru=CHPh)

This protocol is adapted from the original literature procedure.[10]

Materials:

-

Grubbs I Catalyst (RuCl₂(PCy₃)₂(CHPh))

-

1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes)

-

Toluene (B28343), anhydrous

-

Pentane (B18724), anhydrous

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with Grubbs I catalyst (1.0 eq).

-

Anhydrous toluene is added to dissolve the catalyst.

-

A solution of H₂IMes (1.1 eq) in anhydrous toluene is added dropwise to the catalyst solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1 hour, during which the color changes from purple to reddish-brown.

-

The solvent is removed under vacuum.

-

The resulting solid is washed with anhydrous pentane to remove any unreacted starting materials and byproducts.

-

The reddish-brown solid product is dried under vacuum to yield the Grubbs II catalyst.

General Protocol for Ring-Closing Metathesis (RCM)

This is a general procedure for a typical RCM reaction.

Materials:

-

Diene substrate

-

Grubbs II Catalyst

-

Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

The diene substrate is dissolved in the anhydrous, degassed solvent under an inert atmosphere to a concentration of 0.05-0.1 M.

-

The solution is heated to the desired reaction temperature (typically 40-80 °C).

-

A solution of the Grubbs II catalyst (0.5-5 mol%) in a small amount of the same solvent is added to the substrate solution.

-

The reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Conclusion

The introduction of the N-heterocyclic carbene ligand in the Grubbs II catalyst was a transformative development in olefin metathesis. Its strong σ-donating properties and steric bulk lead to a catalyst with significantly enhanced activity, stability, and functional group tolerance compared to its first-generation predecessor. This in-depth guide has provided a comprehensive overview of the key structural, electronic, and mechanistic features of the NHC ligand, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this powerful catalytic system.

References

- 1. researchgate.net [researchgate.net]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Experimental and reaction kinetic investigation of 1-octene metathesis reaction with Hoveyda-Grubbs first generation precatalyst | Semantic Scholar [semanticscholar.org]

- 4. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.acs.org [pubs.acs.org]

The Inner Workings of Olefin Metathesis: A Technical Guide to the Grubbs II Catalytic Cycle

For Researchers, Scientists, and Drug Development Professionals

The advent of well-defined ruthenium-based catalysts, particularly the second-generation Grubbs catalyst (Grubbs II), has revolutionized the field of olefin metathesis, providing a powerful and versatile tool for the formation of carbon-carbon double bonds. This in-depth technical guide delves into the core of this transformation: the catalytic cycle of olefin metathesis facilitated by the Grubbs II catalyst. Understanding the intricate steps of this cycle, including initiation, propagation, and potential decomposition pathways, is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic strategies in academic research and industrial applications, including drug development.

The Catalytic Cycle: A Step-by-Step Examination

The generally accepted mechanism for olefin metathesis catalyzed by the Grubbs II complex proceeds through a series of well-defined intermediates. The cycle can be broadly divided into two main phases: initiation, where the precatalyst is converted into the active catalytic species, and propagation, where the catalytic turnover occurs.

Initiation: Activating the Catalyst

The Grubbs II precatalyst, (IMesH2)(PCy3)Cl2Ru=CHPh, is a 16-electron complex that is relatively stable and requires activation to enter the catalytic cycle. The initiation process involves the dissociation of a phosphine (B1218219) ligand (PCy3) to generate a highly reactive 14-electron intermediate. This dissociation is often the rate-determining step of the overall reaction.[1][2] The vacant coordination site on the ruthenium center is then occupied by an olefin substrate molecule.

The initiation sequence is as follows:

-

Phosphine Dissociation: The tricyclohexylphosphine (B42057) (PCy3) ligand dissociates from the 16-electron precatalyst, forming a coordinatively unsaturated and highly reactive 14-electron species. This is a reversible process, and the equilibrium can be influenced by the concentration of free phosphine in the reaction mixture.[1]

-

Olefin Coordination: The incoming olefin substrate coordinates to the 14-electron ruthenium complex, forming a π-complex.[3]

-

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium alkylidene to form a four-membered metallacyclobutane intermediate.[4]

-

[2+2] Retro-Cycloaddition: The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition, cleaving the ring to release the original benzylidene fragment (as styrene) and generate a new ruthenium alkylidene species that carries the substrate's R group. This new 14-electron species is the active catalyst that enters the propagation phase.

Propagation: The Productive Turnover

Once the active catalyst is formed, it enters the propagation cycle, which is responsible for the productive metathesis reaction. This cycle involves the repeated coordination of olefin substrates and the formation and cleavage of metallacyclobutane intermediates, leading to the exchange of alkylidene groups between olefin molecules.

The propagation cycle consists of the following steps:

-

Olefin Coordination: A molecule of the olefin substrate coordinates to the active 14-electron ruthenium alkylidene complex.

-

[2+2] Cycloaddition: The coordinated olefin and the ruthenium alkylidene undergo a [2+2] cycloaddition to form a new metallacyclobutane intermediate.

-

[2+2] Retro-Cycloaddition: The metallacyclobutane intermediate fragments in a retro-[2+2] cycloaddition reaction, releasing the metathesis product and regenerating a ruthenium alkylidene species. This regenerated catalyst can then react with another olefin molecule, continuing the catalytic cycle.

The selectivity of the metathesis reaction (e.g., cross-metathesis vs. homodimerization) is influenced by the relative rates of these steps and the stability of the various intermediates.[5]

Quantitative Insights into the Catalytic Cycle

The efficiency of the Grubbs II catalyst is governed by the kinetics and thermodynamics of each step in the catalytic cycle. While a complete, universally applicable set of quantitative data is challenging to establish due to variations in substrates, solvents, and temperatures, numerous studies have provided valuable insights.

| Parameter | Value | Conditions | Reference |

| Initiation Rate Constants | |||

| kobs (GII) | 1.52 × 10⁻⁴ s⁻¹ | 0.10 mM in CH₂Cl₂ at 25 °C (UV-Vis) | [6] |

| kinit (GH2 with EVE) | Varies with substituents | 298 K | [5] |

| Phosphine Dissociation | |||

| ΔG‡ (calculated) | 17.8–25.7 kcal mol⁻¹ | Solution, DFT calculations | [7] |

| Equilibrium Constants | |||

| Keq (G1 with various olefins) | Wide range, e.g., ~0.3 for 1-alkenes | [5] |

Experimental Protocols for Studying the Catalytic Cycle

Investigating the kinetics and mechanism of the Grubbs II catalytic cycle requires specialized experimental techniques capable of monitoring the reaction in real-time. The following are detailed methodologies for key experiments.

Kinetic Analysis by 1H NMR Spectroscopy

Objective: To monitor the concentration of reactants, products, and potentially catalyst species over time to determine reaction rates.

Methodology:

-

Sample Preparation:

-

All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent catalyst decomposition.[8]

-

Use deuterated solvents (e.g., CD₂Cl₂) that have been thoroughly dried and degassed.

-

Prepare a stock solution of the Grubbs II catalyst of a known concentration.

-

Prepare a stock solution of the olefin substrate(s) and an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) of known concentrations.

-

-

Reaction Monitoring:

-

In a thermostatted NMR tube, combine the substrate solution and the internal standard.

-

Acquire a 1H NMR spectrum at time t=0 before the addition of the catalyst.

-

Initiate the reaction by adding a known volume of the catalyst stock solution to the NMR tube.

-

Immediately begin acquiring 1H NMR spectra at regular intervals. The time between spectra will depend on the reaction rate. For fast reactions, automated acquisition is necessary.[9]

-

-

Data Analysis:

-

Integrate the signals corresponding to the reactants, products, and the internal standard in each spectrum.

-

Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of reactants and products as a function of time to obtain reaction profiles.

-

From these profiles, determine the initial reaction rate and the rate constants by fitting the data to appropriate kinetic models.[10]

-

Kinetic Analysis by Stopped-Flow UV-Vis Spectroscopy

Objective: To measure the kinetics of fast reactions, particularly the initiation step of the Grubbs catalyst, by rapidly mixing reactants and monitoring changes in absorbance.

Methodology:

-

Instrumentation:

-

Solution Preparation:

-

Prepare a solution of the Grubbs II catalyst in a dry, degassed solvent (e.g., toluene) at a concentration suitable for UV-Vis analysis (typically in the micromolar range).[11][12]

-

Prepare a solution of the olefin substrate (e.g., ethyl vinyl ether) at a range of concentrations in the same solvent.[11]

-

-

Data Acquisition:

-

Load the catalyst solution and the substrate solution into the two separate syringes of the stopped-flow instrument.

-

Rapidly mix the two solutions by driving the syringes. The reaction is initiated upon mixing.

-

Monitor the change in absorbance at a specific wavelength corresponding to a catalyst species (e.g., the decay of the metal-to-ligand charge transfer band of the precatalyst).[11] Data is collected in the milliseconds to seconds timescale.

-

-

Data Analysis:

-

The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (kobs).[11][13]

-

By performing the experiment at various substrate concentrations, the individual rate constants of the initiation steps can be determined by plotting kobs versus substrate concentration.[11]

-

Visualizing the Catalytic Cycle

The logical flow of the Grubbs II catalytic cycle can be effectively represented using a directed graph.

Catalyst Decomposition Pathways

Under certain conditions, the Grubbs II catalyst can undergo decomposition, leading to a loss of catalytic activity. Understanding these pathways is crucial for maximizing catalyst lifetime and reaction efficiency. One proposed decomposition pathway involves the loss of the alkylidene ligand from the metallacyclobutane intermediate, which can lead to the formation of catalytically inactive ruthenium species.[14]

Conclusion

The Grubbs II catalyst operates through a well-defined catalytic cycle involving initiation and propagation phases. The dissociation of a phosphine ligand to form a 14-electron active species is a critical step in initiating the reaction. The subsequent propagation cycle, characterized by the formation and cleavage of metallacyclobutane intermediates, leads to the efficient scrambling of olefinic double bonds. By understanding the mechanistic details, leveraging quantitative kinetic data, and employing robust experimental protocols, researchers can effectively harness the power of the Grubbs II catalyst for a wide range of synthetic applications, from fundamental research to the development of novel therapeutics.

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - A comprehensive study of olefin metathesis catalyzed by Ru-based catalysts [beilstein-journals.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]

- 12. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Grubbs' Second-Generation Catalyst: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Grubbs' second-generation catalyst, a pivotal tool in modern organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document details the experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Quantitative spectroscopic data are summarized in comprehensive tables for straightforward comparison and reference. Furthermore, this guide employs Graphviz diagrams to visually represent experimental workflows and the logical connections between spectroscopic data and the catalyst's structural features, offering a clear and concise understanding of its characterization.

Introduction

Grubbs' second-generation catalyst, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a highly efficient and versatile catalyst for olefin metathesis reactions. Its enhanced activity and stability compared to the first-generation catalyst have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. Accurate and thorough characterization of this catalyst is paramount to ensure its purity, stability, and optimal performance in catalytic applications. This guide outlines the key spectroscopic methods employed for its comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Grubbs' second-generation catalyst, providing detailed information about the electronic and steric environment of its constituent atoms.

Experimental Protocol: NMR Spectroscopy

Given the air-sensitive nature of Grubbs' second-generation catalyst, all sample preparations should be conducted under an inert atmosphere using standard Schlenk line or glovebox techniques.[1][2]

-

Sample Preparation:

-

In an inert atmosphere, weigh approximately 5-25 mg of the catalyst for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CD₂Cl₂, C₆D₆, or CDCl₃) that has been previously degassed and stored over molecular sieves to remove residual water and oxygen.[4]

-

Gently agitate the vial to ensure complete dissolution of the catalyst.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry J. Young NMR tube to remove any particulate matter.

-

Securely seal the J. Young tube before removing it from the inert atmosphere.

-

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR: Acquire spectra at room temperature. Chemical shifts are typically referenced to the residual solvent peak.

-

¹³C{¹H} NMR: Acquire proton-decoupled spectra to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the deuterated solvent.

-

³¹P{¹H} NMR: Acquire proton-decoupled spectra. Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

-

Quantitative NMR Data

The following tables summarize the characteristic chemical shifts for Grubbs' second-generation catalyst.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ru=CHPh | ~19.1 | s |

| Aromatic Protons (Mesityl & Phenyl) | 7.6 - 6.8 | m |

| N-CH₂-CH₂-N | ~4.0 | s |

| Mesityl-CH₃ | 2.5 - 2.2 | m |

| PCy₃ | 2.2 - 1.2 | m |

Table 2: ¹³C{¹H} NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ru=CHPh | ~294 |

| NCN (Carbene) | ~215 |

| Aromatic Carbons | 152 - 122 |

| N-CH₂-CH₂-N | ~52 |

| PCy₃ | 33 - 26 |

| Mesityl-CH₃ | 21 - 19 |

Table 3: ³¹P{¹H} NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) |

|---|

| PCy₃ | ~31-37 |

Note: Chemical shifts can vary slightly depending on the solvent and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the catalyst and confirming the coordination of the ligands to the ruthenium center.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[5]

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Place a small amount (a few milligrams) of the solid Grubbs' second-generation catalyst directly onto the ATR crystal.[6]

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[5]

-

-

Data Acquisition:

-

Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be displayed in terms of absorbance or transmittance.

-

Quantitative IR Data

Table 4: Characteristic IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | C-H stretch (aromatic) |

| ~2920, ~2850 | C-H stretch (aliphatic, PCy₃ and mesityl) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1265 | C-N stretch (imidazolidinylidene)[7] |

| ~740, ~700 | C-H bend (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the catalyst, which can be useful for monitoring catalyst stability and reaction kinetics.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the Grubbs' second-generation catalyst in a UV-grade solvent (e.g., dichloromethane, toluene) with a known concentration (e.g., 0.10 mM).[8] All preparations should be done under an inert atmosphere.

-

Use a clean quartz cuvette with a known path length (typically 1 cm).

-

Rinse the cuvette with the pure solvent before use.[9]

-

Fill the cuvette with the pure solvent to record a baseline spectrum.[9]

-

Empty the cuvette and fill it with the catalyst solution.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 250-800 nm).

-

For kinetic studies, monitor the change in absorbance at a specific wavelength over time.[10]

-

Quantitative UV-Vis Data

**Table 5: UV-Vis Spectroscopic Data (in CH₂Cl₂) **

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| ~334 | ~10,430[8] | Metal-to-Ligand Charge Transfer (MLCT) |

| ~500 | ~380-590[7] | d-d transitions |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the catalyst and to study its fragmentation patterns, providing further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for organometallic complexes.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the catalyst (e.g., in the low µg/mL range) in a solvent suitable for ESI-MS, such as methanol (B129727) or acetonitrile.[11][12]

-

The sample solution should be free of non-volatile salts and buffers.

-

Filter the sample solution if any particulates are present.[12]

-

-

Instrumental Parameters:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal and minimize fragmentation.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Mass Spectrometric Data

The ESI-mass spectrum of Grubbs' second-generation catalyst is expected to show a prominent peak corresponding to the molecular ion [M]⁺ or adducts such as [M+Na]⁺ or [M+K]⁺. Fragmentation may occur through the loss of ligands, such as the tricyclohexylphosphine (B42057) (PCy₃) ligand.

Visualizing the Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the spectroscopic data and the structural features of Grubbs' second-generation catalyst.

Caption: Experimental workflow for the spectroscopic characterization of Grubbs' catalyst.

Caption: Relationship between spectroscopic data and the catalyst's structural components.

Conclusion

The comprehensive spectroscopic characterization of Grubbs' second-generation catalyst is essential for ensuring its quality and performance in olefin metathesis reactions. This technical guide has provided detailed experimental protocols and summarized key quantitative data for NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry. The application of these techniques, as outlined, allows for the unambiguous identification and structural elucidation of the catalyst, providing researchers and drug development professionals with the necessary tools to confidently employ this powerful synthetic instrument.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. preisig.folk.ntnu.no [preisig.folk.ntnu.no]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unraveling the Engine: A Deep Dive into the Theoretical Mechanism of Grubbs Second-Generation Catalysts

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Grubbs second-generation catalysts marked a pivotal moment in the field of olefin metathesis, offering unprecedented activity and functional group tolerance. This has had a profound impact on synthetic chemistry, particularly in the intricate world of drug development and materials science. Understanding the intricate mechanistic details of these ruthenium-based catalysts is paramount for optimizing existing processes and designing the next evolution of catalysts. This technical guide delves into the core of the Grubbs second-generation catalyst mechanism, drawing upon extensive theoretical studies to provide a comprehensive overview of its operation.

The Catalytic Cycle: A Tale of Two Pathways

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs-type complexes begins with the formation of a 14-electron active species from the more stable 16-electron precatalyst.[1] The catalytic cycle then proceeds through the formation of a metallacyclobutane intermediate, which ultimately leads to the exchange of alkylidene groups and the formation of new olefinic bonds.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and key intermediates of this cycle.

Two primary mechanistic pathways for the initiation of the catalyst have been extensively investigated: the dissociative and the associative mechanisms. The operative pathway is often dependent on the nature of the substrate and the steric bulk of the catalyst's ligands.[3]

The Dissociative Pathway

In the dissociative mechanism, a neutral ligand, typically a phosphine (B1218219) in the first-generation catalysts and often still present in some second-generation variants, detaches from the ruthenium center prior to coordination of the incoming olefin. This creates a highly reactive 14-electron intermediate. For many Grubbs-Hoveyda type complexes, especially with sterically demanding olefins, the dissociative pathway is preferred.[3]

The Associative (Interchange) Pathway

Conversely, the associative or interchange mechanism involves the coordination of the incoming olefin to the ruthenium center before or concurrently with the dissociation of the departing ligand. This pathway is characterized by an associative mode of activation (Ia) and can lead to very fast precatalyst activation, particularly at high olefin concentrations and with less sterically hindered substrates.[3] Some studies suggest that for certain substrates, both dissociative and associative pathways can be important and may even converge.[3][4]

Visualizing the Catalytic Engine

The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycle of the Grubbs second-generation catalyst.

Figure 1: A simplified representation of the dissociative catalytic cycle for the Grubbs second-generation catalyst.

The Critical Role of the N-Heterocyclic Carbene (NHC) Ligand

The defining feature of the second-generation Grubbs catalyst is the replacement of one of the phosphine ligands with a more strongly donating N-heterocyclic carbene (NHC).[5] This substitution has a profound impact on the catalyst's stability and activity. Theoretical studies have shown that the strong σ-donating ability of the NHC ligand stabilizes the electron-deficient ruthenium center, particularly in the 14-electron active species.[6] This electronic stabilization, coupled with the steric bulk of the NHC, contributes to the higher activity and broader substrate scope of the second-generation catalysts compared to their first-generation counterparts.[6][7]

Quantitative Insights from Theoretical Studies

Computational studies have provided valuable quantitative data on the energetics of the catalytic cycle. DFT calculations have been employed to determine the activation barriers for key steps such as ligand dissociation, metallacyclobutane formation, and cycloreversion.

| Parameter | First-Generation Catalyst (Model) | Second-Generation Catalyst (Model) | Reference |

| Phosphine Dissociation Energy | Higher | Lower (relative to phosphine in Gen I) | [8] |

| Reorganization Energy for Active Conformer | 11.8 kcal/mol | -3.6 kcal/mol | [8][9] |

| Metallacyclobutane Formation Barrier | Generally Higher | Generally Lower | [1] |

| Cycloreversion Barrier | Generally Lower | Generally Higher | [1] |

Table 1: A comparative summary of theoretical energetic data for key steps in the Grubbs catalyst mechanism. The data highlights the lower energy barrier for the formation of the active species in the second-generation catalyst.

Experimental Protocols: The Computational Approach

The theoretical insights presented in this guide are predominantly derived from studies employing Density Functional Theory (DFT). A typical computational protocol involves the following steps:

-

Model System Definition: The real catalyst and substrate molecules are often simplified to reduce computational cost while retaining the essential electronic and steric features. For instance, trimethylphosphine (B1194731) (PMe₃) might be used as a model for tricyclohexylphosphine (B42057) (PCy₃).[1]

-

Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections.

-